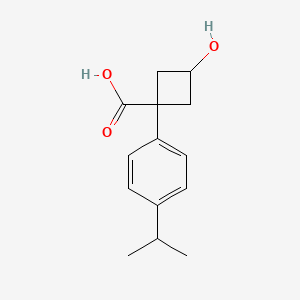3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC18227143
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18O3 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 3-hydroxy-1-(4-propan-2-ylphenyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H18O3/c1-9(2)10-3-5-11(6-4-10)14(13(16)17)7-12(15)8-14/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17) |
| Standard InChI Key | XDBFGTJMDFFNQP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2(CC(C2)O)C(=O)O |
Introduction
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring with a hydroxyl group (-OH) and a carboxylic acid group (-COOH). It also features a para-substituted isopropylphenyl group, which contributes to its unique chemical and biological properties. The compound's molecular formula is , and it has a molecular weight of 234.29 g/mol .
Key Structural Features:
-
Cyclobutane Core: Provides rigidity and distinct stereochemistry.
-
Hydroxyl and Carboxylic Groups: Confer polarity and potential for hydrogen bonding.
-
Isopropylphenyl Substituent: Enhances hydrophobic interactions, potentially influencing biological activity.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:
-
Formation of the Cyclobutane Core: This can be achieved through cyclization reactions using suitable precursors.
-
Introduction of Functional Groups:
-
Hydroxylation reactions using oxidizing agents like potassium permanganate.
-
Carboxylation reactions via Grignard reagents or carboxylic acid derivatives.
-
-
Substitution with Isopropylphenyl Group: Typically achieved through Friedel-Crafts alkylation or related methods.
Optimized reaction conditions and specific catalysts are often employed to enhance yield and purity.
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures may interact with biological targets such as enzymes and receptors. These interactions could make the compound a candidate for pharmacological applications, particularly in enzyme inhibition or modulation.
Material Science Applications
The unique combination of rigidity (from the cyclobutane ring) and functional diversity (from hydroxyl and carboxylic groups) may lend itself to applications in material science, such as polymer development or surface coatings.
Comparative Analysis
The table below compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid | Cyclobutane ring, hydroxyl, carboxylic acid | Potential enzyme interactions |
| 3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid | Cyclobutane ring, pyridine substituent | May exhibit different pharmacological effects |
| 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | Cyclobutane ring, methoxy substituent | Altered solubility and reactivity characteristics |
The para-isopropylphenyl group in the target compound distinguishes it from others by enhancing hydrophobic interactions, which could influence its binding affinity in biological systems.
Molecular Interactions
Ongoing research focuses on understanding how this compound interacts with biological macromolecules, including:
-
Binding affinity to enzymes or receptors.
-
Specificity towards target proteins.
Such studies could reveal its mechanism of action and therapeutic potential.
Structural Optimization
Modifications to the substituents on the cyclobutane ring or phenyl group could be explored to enhance activity or solubility.
Toxicological Studies
Comprehensive safety evaluations are necessary to assess cytotoxicity and environmental impact before advancing its use in pharmaceuticals or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume